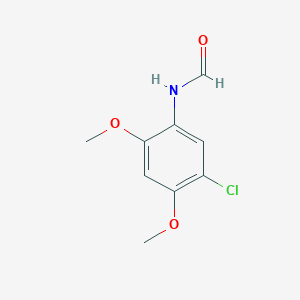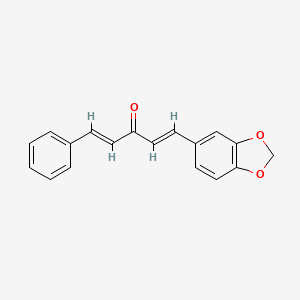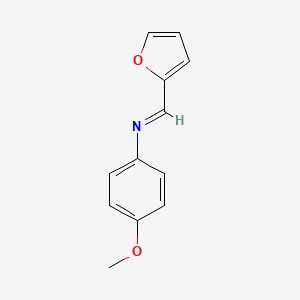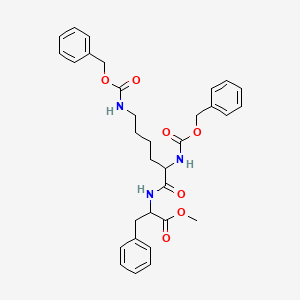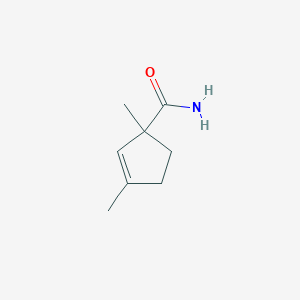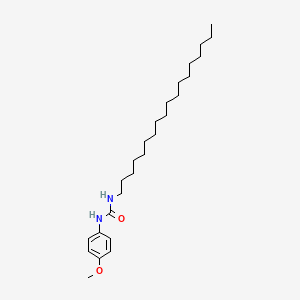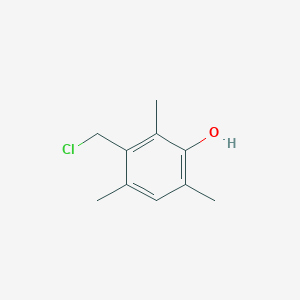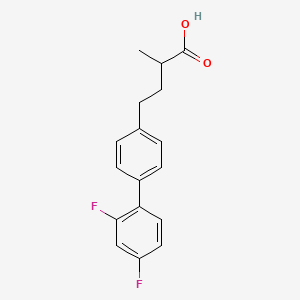
4-(2',4'-Difluoro(1,1'-biphenyl)-4-YL)-2-methylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2’,4’-Difluoro(1,1’-biphenyl)-4-YL)-2-methylbutanoic acid is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of two fluorine atoms on the biphenyl structure, which significantly influences its chemical properties and reactivity
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2’,4’-Difluoro(1,1’-biphenyl)-4-YL)-2-methylbutanoic acid typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated biphenyl derivative and a boronic acid. For instance, 2’,4’-difluorobiphenyl can be synthesized by coupling 2,4-difluorophenylboronic acid with a suitable halogenated biphenyl compound under palladium-catalyzed conditions.
Introduction of the Butanoic Acid Moiety: The 2-methylbutanoic acid moiety can be introduced through a Friedel-Crafts acylation reaction. This involves the reaction of the biphenyl derivative with 2-methylbutanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
4-(2’,4’-Difluoro(1,1’-biphenyl)-4-YL)-2-methylbutanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or hydrocarbons.
Substitution: The fluorine atoms on the biphenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or hydrocarbons.
Substitution: Amino or thiol-substituted biphenyl derivatives.
科学的研究の応用
4-(2’,4’-Difluoro(1,1’-biphenyl)-4-YL)-2-methylbutanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
作用機序
The mechanism of action of 4-(2’,4’-Difluoro(1,1’-biphenyl)-4-YL)-2-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets.
類似化合物との比較
Similar Compounds
2’,4’-Difluoro(1,1’-biphenyl)-4-carboxylic acid: Similar biphenyl structure with carboxylic acid functionality.
Diflunisal: 2’,4’-Difluoro-4-hydroxybiphenyl-3-carboxylic acid, an anti-inflammatory drug with a similar biphenyl core.
Uniqueness
4-(2’,4’-Difluoro(1,1’-biphenyl)-4-YL)-2-methylbutanoic acid is unique due to the presence of the 2-methylbutanoic acid moiety, which imparts distinct chemical and biological properties
特性
CAS番号 |
847475-35-8 |
|---|---|
分子式 |
C17H16F2O2 |
分子量 |
290.30 g/mol |
IUPAC名 |
4-[4-(2,4-difluorophenyl)phenyl]-2-methylbutanoic acid |
InChI |
InChI=1S/C17H16F2O2/c1-11(17(20)21)2-3-12-4-6-13(7-5-12)15-9-8-14(18)10-16(15)19/h4-11H,2-3H2,1H3,(H,20,21) |
InChIキー |
XCNUUGZUFAVLRV-UHFFFAOYSA-N |
正規SMILES |
CC(CCC1=CC=C(C=C1)C2=C(C=C(C=C2)F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethanamine, N,N-dimethyl-2-[(4-methyl-1,3,2-dioxaborinan-2-yl)oxy]-](/img/structure/B11956109.png)


